4-(dimethylamino)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
4-(dimethylamino)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core linked to a dimethylaminobenzene and a dimethylbenzothiazole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,6-dimethylbenzo[d]thiazol-2-ylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted benzohydrazide derivatives.
Scientific Research Applications
4-(dimethylamino)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic forces. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(dimethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride (Thioflavin T)
- 6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol
- 5-(2-(benzo[d]thiazol-2-yl)hydrazono)pentane-1,2,3,4-tetraol
Uniqueness
4-(dimethylamino)-N’-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide stands out due to its unique combination of a benzohydrazide core with dimethylaminobenzene and dimethylbenzothiazole moieties. This structure imparts distinct electronic properties, making it particularly useful in applications requiring specific fluorescence or electronic characteristics.
Properties
IUPAC Name |
4-(dimethylamino)-N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-9-12(2)16-15(10-11)24-18(19-16)21-20-17(23)13-5-7-14(8-6-13)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKTPFTEHCBTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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